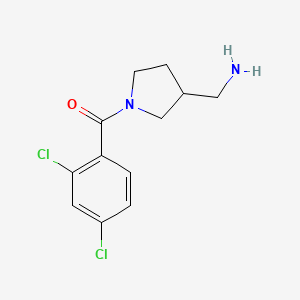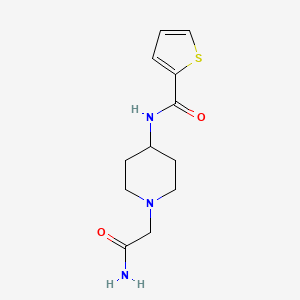
(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone is a chemical compound that features a pyrrolidine ring and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(aminomethyl)pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while reduction would produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone
- (3-(Aminomethyl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone
Uniqueness
(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H14Cl2N2O |
|---|---|
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-1-2-10(11(14)5-9)12(17)16-4-3-8(6-15)7-16/h1-2,5,8H,3-4,6-7,15H2 |
InChI-Schlüssel |
OPISJIFSPAZXLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)
![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)










![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)

